molecular formula C15H19N3O3 B1379666 Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1803591-76-5

Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B1379666
CAS No.: 1803591-76-5
M. Wt: 289.33 g/mol
InChI Key: QILKYBHHUCMWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate (CAS: 1803591-76-5) is a pyrrolidine-based compound with a tert-butyl carbamate protecting group and a 2-cyanopyridin-4-yloxy substituent. Its molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of 289.34 g/mol . This compound is primarily used in pharmaceutical research and development as a synthetic intermediate, particularly in the preparation of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-withdrawing cyano group on the pyridine ring, influence its reactivity and binding properties in medicinal chemistry applications .

Properties

IUPAC Name

tert-butyl 3-(2-cyanopyridin-4-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16/h4,6,8,13H,5,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKYBHHUCMWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Cyanopyridinyl Group: The cyanopyridinyl group is introduced via a nucleophilic substitution reaction. This involves reacting a pyridine derivative with a suitable leaving group (e.g., halide) with a cyanide source.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The cyanopyridinyl ether group can participate in nucleophilic substitution reactions, where the cyanopyridinyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines or other reduced derivatives of the nitrile group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyanopyridinyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl ester group provides stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)
  • Structure: Features a 4-chloro-3-hydroxyphenyl-substituted isoquinoline core instead of 2-cyanopyridine.
  • Synthesis: Synthesized via Method C with a 50% yield using a brominated isoquinoline intermediate .
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Contains a bromine atom and dimethoxymethyl group on the pyridine ring.
  • Key Differences: The bromine acts as a leaving group, enabling nucleophilic substitution reactions, while the dimethoxymethyl group increases steric bulk and alters electronic properties. These features make it more reactive in cross-coupling reactions than the cyano-substituted compound .
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Structure : Incorporates a fluorine atom and a hydroxymethyl-pyrrolidine moiety.
  • Key Differences : Fluorine enhances metabolic stability and bioavailability, while the hydroxymethyl group introduces hydrogen-bonding capability, which may improve target binding affinity in drug design .

Core Heterocycle Modifications

tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • Structure: Replaces pyridine with a 5-nitro-pyrimidine ring and includes a dibenzylamino group.
  • Key Differences : The pyrimidine core is more electron-deficient than pyridine, enhancing interactions with aromatic residues in enzyme active sites. The nitro group facilitates reduction-based prodrug strategies .
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride
  • Structure: Features an aminomethyl group on the pyridine ring, isolated as a dihydrochloride salt.
  • Key Differences: The protonated aminomethyl group improves aqueous solubility, making this derivative more suitable for in vivo studies compared to the neutral cyano-substituted compound .

Functional Group and Stereochemical Variations

(S)-tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
  • Structure : Contains a methylthio group on pyrimidine and a chiral (S)-pyrrolidine center.
  • Key Differences : The methylthio group enhances lipophilicity, while chirality influences enantioselective binding to biological targets, a critical factor in asymmetric synthesis .
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Includes an iodine atom and methoxy group on pyridine.
  • Key Differences : Iodine’s large atomic radius facilitates radioisotope labeling for imaging studies, while the methoxy group modulates electronic effects on the pyridine ring .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties Reference
Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate C₁₅H₁₉N₃O₃ 289.34 2-Cyanopyridine Kinase inhibitor intermediate
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate C₂₄H₂₄ClN₂O₄ 451.91 Chloro-hydroxyphenyl, isoquinoline Anticancer research
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrN₂O₅ 429.32 Bromine, dimethoxymethyl Cross-coupling reactions
(S)-tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate C₁₄H₂₂N₃O₃S 315.41 Methylthio, pyrimidine, (S)-chirality Enantioselective drug design
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride C₁₅H₂₃Cl₂N₃O₃ 376.27 Aminomethyl (salt form) Improved solubility for in vivo studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.